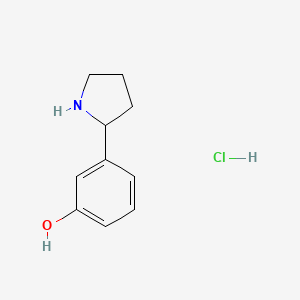

3-(Pyrrolidin-2-yl)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrrolidin-2-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHPGTAUHOKERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride: Synthesis and Properties

Abstract

This technical guide provides an in-depth exploration of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride, a valuable chiral building block in contemporary drug discovery. We delineate its chemical identity, including its definitive CAS Number, and present a detailed, scientifically-grounded synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols. The synthesis section explains the causal reasoning behind methodological choices, ensuring a reproducible and efficient process. All claims and protocols are substantiated with citations from authoritative sources.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation make it an ideal framework for designing ligands that interact with high specificity and affinity to biological targets. The introduction of a chiral center, as in the case of (R)-3-(Pyrrolidin-2-yl)phenol, further enhances its utility, allowing for the exploration of enantioselective interactions with chiral biological macromolecules. This guide focuses specifically on the hydrochloride salt of the (R)-enantiomer of 3-(Pyrrolidin-2-yl)phenol, a compound of increasing interest in the development of novel therapeutics.

Compound Identification

A precise identification of the target compound is crucial for regulatory and research purposes.

| Identifier | Value | Source |

| Compound Name | (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride | Internal |

| CAS Number | 2241594-46-5 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | [2] |

| Structure |  | Internal |

Strategic Approach to Synthesis

The enantioselective synthesis of 2-arylpyrrolidines presents a significant challenge in organic chemistry. A direct synthesis of (R)-3-(Pyrrolidin-2-yl)phenol is complicated by the presence of the reactive phenolic hydroxyl group. Therefore, a robust synthetic strategy involves the use of a protecting group for the phenol, which can be removed in the final stages of the synthesis. A common and effective protecting group for phenols is the methyl ether (methoxy group), which is relatively stable to a variety of reaction conditions but can be cleaved effectively.

Our proposed synthetic route, grounded in established methodologies for the synthesis of chiral pyrrolidines, can be summarized in the following key stages:

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for each transformation, adapted for the specific synthesis of our target compound.

Synthesis of N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine

The key step in this synthesis is the enantioselective introduction of the 3-methoxyphenyl group at the 2-position of the pyrrolidine ring. A highly effective method for this transformation is the enantioselective deprotonation of N-Boc-pyrrolidine mediated by a chiral ligand, followed by a Negishi cross-coupling reaction.[3]

Caption: Key steps in the enantioselective arylation.

Protocol:

-

Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, and a rubber septum is placed under a nitrogen atmosphere.

-

Initial Charging: To the flask, add anhydrous methyl tert-butyl ether (MTBE), followed by N-Boc-pyrrolidine and (+)-sparteine.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of sec-butyllithium (sec-BuLi) in cyclohexane is added dropwise, maintaining the internal temperature below -65 °C. The resulting orange-red solution is stirred at -78 °C for 3 hours.[3]

-

Transmetalation: A solution of zinc chloride (ZnCl₂) in tetrahydrofuran (THF) is added dropwise, keeping the internal temperature below -65 °C. The mixture is then allowed to warm to room temperature.[3]

-

Negishi Coupling: To the resulting solution of the organozinc reagent, add 3-bromoanisole, palladium(II) acetate (Pd(OAc)₂), and tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄).

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine as a pure compound.

Demethylation of N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine

The cleavage of the methyl ether to unmask the phenolic hydroxyl group is a critical step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Protocol:

-

Dissolution: Dissolve N-Boc-(R)-2-(3-methoxyphenyl)pyrrolidine in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of boron tribromide in DCM dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. The mixture is then extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude N-Boc-(R)-2-(3-hydroxyphenyl)pyrrolidine can be purified by column chromatography if necessary.

N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen and the concurrent formation of the hydrochloride salt. This is typically achieved under acidic conditions.

Protocol:

-

Dissolution: Dissolve the N-Boc-(R)-2-(3-hydroxyphenyl)pyrrolidine in a suitable solvent such as ethyl acetate or methanol.

-

Acidification: Add a solution of hydrogen chloride (HCl) in diethyl ether or isopropanol to the solution.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis of (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride. By employing a strategic use of protecting groups and leveraging powerful enantioselective methodologies, this valuable chiral building block can be accessed in a controlled and efficient manner. The detailed protocols provided herein serve as a practical resource for researchers engaged in the synthesis of novel pyrrolidine-based compounds for drug discovery and development.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(34). [Link]

-

(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. American Elements. [Link]

-

tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. (2014). Organic Syntheses, 91, 382-390. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of (S)-3-(Pyrrolidin-2-yl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride is a chiral organic compound featuring a pyrrolidine ring attached to a phenol group. The pyrrolidine scaffold is a prevalent motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and specific stereochemistry, which can significantly influence pharmacological activity.[1][2] The phenol group, also a common pharmacophore, can engage in crucial hydrogen bonding interactions with biological targets.[3] As a hydrochloride salt, the compound's solubility and stability are often enhanced, which is a critical consideration in drug development.[4]

The precise structural characterization of (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride is paramount for its use in research and development. Confirmation of its chemical identity, purity, and stereochemistry is a prerequisite for understanding its structure-activity relationship (SAR), ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide provides a comprehensive overview of the analytical methodologies employed for the complete structural elucidation of this molecule, blending theoretical principles with practical, field-proven insights.

I. Foundational Physicochemical Properties

A thorough understanding of the basic properties of (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride provides the foundation for its analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄ClNO | [4] |

| Molecular Weight | 199.68 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically >95% | |

| Storage | Inert atmosphere, room temperature | |

| CAS Number | 2250242-77-2 |

II. The Orthogonal Analytical Approach

A robust structural elucidation strategy relies on an orthogonal approach, where multiple, independent analytical techniques are employed to corroborate the structure. This self-validating system ensures the highest level of confidence in the final structural assignment. The primary techniques for a small molecule like (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Caption: Orthogonal workflow for structural elucidation.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][5] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For a chiral molecule like (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, specific NMR techniques can also be used to confirm its stereochemistry.

A. ¹H NMR Spectroscopy: Proton Environments and Connectivity

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | br s | 1H | Ar-OH | Phenolic protons are acidic and their chemical shift is concentration and solvent dependent. |

| ~7.1-7.3 | m | 1H | Ar-H | Aromatic protons of the phenol ring. |

| ~6.7-6.9 | m | 3H | Ar-H | Aromatic protons of the phenol ring. |

| ~4.0-4.2 | m | 1H | H-2 (pyrrolidine) | The proton at the chiral center, adjacent to the aromatic ring and nitrogen. |

| ~3.2-3.4 | m | 2H | H-5 (pyrrolidine) | Protons on the carbon adjacent to the nitrogen. |

| ~2.0-2.2 | m | 2H | H-3 (pyrrolidine) | Methylene protons of the pyrrolidine ring. |

| ~1.8-2.0 | m | 2H | H-4 (pyrrolidine) | Methylene protons of the pyrrolidine ring. |

| ~9.0-10.0 | br s | 2H | N⁺H₂ | Protons on the protonated nitrogen of the hydrochloride salt; chemical shift is variable. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform solvent suppression to reduce the intensity of the residual solvent peak.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

B. ¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C-OH (aromatic) | Carbon attached to the hydroxyl group. |

| ~145 | C-C (aromatic) | Aromatic carbon attached to the pyrrolidine ring. |

| ~130 | CH (aromatic) | Aromatic methine carbons. |

| ~115-120 | CH (aromatic) | Aromatic methine carbons. |

| ~60 | C-2 (pyrrolidine) | Carbon of the chiral center. |

| ~45 | C-5 (pyrrolidine) | Carbon adjacent to the nitrogen. |

| ~30 | C-3 (pyrrolidine) | Methylene carbon of the pyrrolidine ring. |

| ~25 | C-4 (pyrrolidine) | Methylene carbon of the pyrrolidine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Analysis: Identify the number of distinct carbon signals and use their chemical shifts to assign them to the carbons in the molecule.

C. 2D NMR Spectroscopy: Unraveling Connectivity

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity of protons and carbons.

-

COSY: Shows correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pyrrolidine ring and the aromatic system.

-

HSQC: Shows correlations between protons and the carbons to which they are directly attached, allowing for unambiguous assignment of the protonated carbons.

Caption: Workflow for NMR-based structural analysis.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation of the molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Monoisotopic Mass | 199.0815 (for the hydrochloride salt) | Confirms the molecular formula C₁₀H₁₄ClNO. |

| [M+H]⁺ (free base) | 164.1070 | Protonated molecule of the free base (C₁₀H₁₃NO). |

| Major Fragments | Predicted fragments would arise from the loss of the pyrrolidine ring, cleavage of the pyrrolidine ring, and fragmentation of the phenol moiety. | Provides structural information. |

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule.

-

MS/MS: Select the protonated molecule as the precursor ion and acquire a product ion scan to observe its fragmentation pattern.

-

-

Data Analysis:

-

Determine the elemental composition from the accurate mass of the molecular ion.

-

Propose fragmentation pathways to explain the observed product ions, which should be consistent with the proposed structure.

-

V. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3500 (broad) | O-H stretch | Phenol |

| ~2400-2800 (broad) | N⁺-H stretch | Secondary amine hydrochloride |

| ~2800-3000 | C-H stretch | Aliphatic (pyrrolidine) |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Phenol |

| ~1100-1200 | C-N stretch | Secondary amine |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The characteristic absorption bands are then correlated to the functional groups present in the molecule.

VI. Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid.[8] It provides unambiguous information about the connectivity of atoms, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Analysis: The final refined structure provides the precise atomic coordinates, from which the molecular structure, conformation, and absolute stereochemistry can be determined.

Caption: Workflow for single-crystal X-ray diffraction.

VII. Conclusion

The structural elucidation of (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride is a critical process that requires a multi-faceted, orthogonal analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from FTIR spectroscopy, and the definitive three-dimensional structure from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This in-depth characterization is essential for advancing the development of this compound for its potential applications in research and medicine. The protocols and expected data presented in this guide provide a robust framework for scientists and researchers to confidently and accurately elucidate the structure of this and similar molecules.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Pyrrolidin-1-yl)phenol | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjpn.org [rjpn.org]

- 8. scispace.com [scispace.com]

Probing the Enigma: A Technical Guide to Speculating and Elucidating the Mechanism of Action of 3-(Pyrrolidin-2-yl)phenol hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrolidin-2-yl)phenol hydrochloride is a molecule of interest, primarily recognized as a structural intermediate in the synthesis of compounds targeting neurological and psychiatric disorders.[1] While its direct pharmacological profile remains largely uncharacterized in public-domain literature, its constituent moieties—a pyrrolidine ring and a phenol group—are hallmarks of numerous neuroactive agents. This guide eschews a definitive declaration of a single mechanism of action. Instead, it presents a scientifically rigorous, speculation-driven framework for its elucidation. We will dissect the molecule's structural alerts, formulate primary hypotheses based on established pharmacology of analogous compounds, and detail a comprehensive, multi-tiered experimental workflow to systematically investigate these hypotheses. This document is intended to serve as a strategic blueprint for research teams embarking on the characterization of this and structurally related novel chemical entities.

Introduction: Deconstructing the Molecule to Formulate Hypotheses

The chemical architecture of this compound offers a fertile ground for mechanistic speculation. The molecule is comprised of two key pharmacophoric elements:

-

The Pyrrolidine Scaffold: This five-membered nitrogenous heterocycle is a cornerstone in medicinal chemistry, gracing the structures of a multitude of FDA-approved drugs.[2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, often conferring stereospecific interactions with biological targets.[2] Pyrrolidine-containing compounds exhibit a vast spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects.[3][4]

-

The 3-Hydroxyphenyl (Phenol) Moiety: The phenolic group is a well-established pharmacophore, particularly in neuropharmacology. It can act as a hydrogen bond donor and acceptor, and its presence is critical for the activity of many compounds targeting neurotransmitter receptors and transporters. Notably, it is a key feature in the structure of tapentadol, a potent analgesic that functions as both a µ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor.[5] Furthermore, phenolic compounds have been demonstrated to modulate the activity of GABA-A receptors and possess neuroprotective properties through antioxidant and anti-inflammatory pathways.[6][7][8]

Based on these structural precedents, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Monoaminergic Activity. The compound may interact with monoamine transporters (e.g., for dopamine, norepinephrine, or serotonin) or receptors, given the prevalence of the pyrrolidine and phenol motifs in compounds with such activities.

-

Hypothesis 2: Opioid Receptor Modulation. The 3-hydroxyphenyl group is a classic opioid pharmacophore. The compound could exhibit agonist or antagonist activity at one or more opioid receptor subtypes (µ, δ, κ).

-

Hypothesis 3: GABAergic Modulation. The phenolic moiety suggests a potential interaction with GABA-A receptors, possibly as a positive or negative allosteric modulator.[6][8][9]

-

Hypothesis 4: Novel CNS Target Engagement. Given the unique combination of the two pharmacophores, the compound may exhibit affinity for a less common or novel central nervous system target.

A Phased Experimental Approach to Mechanistic Elucidation

A logical, tiered approach is essential to systematically test our hypotheses and build a comprehensive understanding of the compound's mechanism of action. The following workflow is proposed, progressing from broad, initial screening to more specific and complex functional characterization.

Phase 1: Initial Target Screening and Binding Affinity Determination

The initial phase focuses on identifying the primary molecular targets of this compound through broad-based screening and quantitative binding assays.

Experimental Protocol 1: Broad-Panel Radioligand Binding Screen

-

Objective: To identify potential molecular targets from a wide range of CNS-related receptors, transporters, and ion channels.

-

Methodology:

-

Submit this compound for a commercial or in-house broad-panel radioligand binding screen (e.g., a panel of 40-60 common CNS targets).

-

The compound is typically tested at a single high concentration (e.g., 10 µM) to identify any significant displacement of a radiolabeled ligand from its target.

-

Targets showing significant inhibition (e.g., >50%) are flagged for further investigation.

-

-

Causality of Experimental Choice: This initial broad screen is a cost-effective and efficient method to quickly narrow down the vast landscape of potential targets, guiding subsequent, more focused experiments.

Experimental Protocol 2: Quantitative Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for the "hit" targets identified in the broad-panel screen.

-

Methodology:

-

For each identified target, perform a competitive binding assay using a range of concentrations of this compound.

-

Incubate the target preparation (e.g., cell membranes expressing the receptor) with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

-

Measure the displacement of the radioligand at each concentration of the test compound.

-

Calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Causality of Experimental Choice: Determining the Ki provides a quantitative measure of the compound's affinity for each target, allowing for the prioritization of the most potent interactions for further functional characterization.

Data Presentation: Target Binding Affinity

| Target | Radioligand | Ki (nM) |

| Hypothetical Data | ||

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| µ-Opioid Receptor (MOR) | [³H]DAMGO | 85 |

| GABA-A Receptor | [³H]Flunitrazepam | >10,000 |

Phase 2: In Vitro Functional Characterization

Once high-affinity targets are identified, the next step is to determine the functional consequence of this binding—is the compound an agonist, antagonist, or allosteric modulator?

Experimental Protocol 3: Functional Assays for GPCRs and Transporters

-

Objective: To assess the functional activity of the compound at G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

-

Methodology (Example for a GPCR):

-

Utilize a cell line stably expressing the target receptor (e.g., HEK293 cells expressing the µ-opioid receptor).

-

Perform a functional assay that measures a downstream signaling event, such as a [³⁵S]GTPγS binding assay, cAMP accumulation assay, or a calcium mobilization assay.

-

For agonist testing, apply increasing concentrations of the compound and measure the functional response to generate a dose-response curve and determine the EC50 and Emax.

-

For antagonist testing, apply a fixed concentration of a known agonist in the presence of increasing concentrations of the compound to determine the IC50 and calculate the Kb.

-

-

Methodology (Example for a Transporter):

-

Use synaptosomes or cells expressing the target transporter (e.g., rat striatal synaptosomes for the dopamine transporter).

-

Perform a neurotransmitter uptake assay using a radiolabeled substrate (e.g., [³H]dopamine).

-

Measure the inhibition of substrate uptake by increasing concentrations of the compound to determine its IC50.

-

-

Causality of Experimental Choice: Functional assays are critical to move beyond simple binding and understand the biological effect of the compound on its target. The choice of assay depends on the specific target and its signaling pathway.

Visualization of Hypothesized Signaling Pathway

Caption: Multi-phased workflow for mechanism of action elucidation.

Conclusion and Future Directions

The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. Based on its structural components, the most plausible initial hypotheses point towards modulation of monoaminergic, opioid, or GABAergic systems. The proposed multi-phased experimental workflow provides a robust framework for identifying its primary molecular targets, characterizing its functional activity, and validating these findings in physiologically relevant systems. The results of these studies will not only illuminate the pharmacological profile of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of pyrrolidine- and phenol-containing compounds in neuropharmacology. Successful characterization could pave the way for in vivo behavioral studies to assess its therapeutic potential in models of neurological and psychiatric disorders.

References

- (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride - MySkinRecipes.

- (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride | AMERICAN ELEMENTS.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- (-)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl)

- (PDF)

- Natural Phenolic Compounds with Neuroprotective Effects - PubMed.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

- Phenolics as GABAA Receptor Ligands: An Upd

- US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google P

- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - NIH.

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central.

- (PDF)

Sources

- 1. (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride [myskinrecipes.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolics as GABAA Receptor Ligands: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-silico modeling of 3-(Pyrrolidin-2-yl)phenol hydrochloride receptor binding

An In-Depth Technical Guide: In-Silico Modeling of 3-(Pyrrolidin-2-yl)phenol Hydrochloride Receptor Binding: A Structure-Based Workflow for Target Identification and Affinity Characterization

Authored by: A Senior Application Scientist

Abstract

The intersection of computational chemistry and molecular biology has revolutionized early-stage drug discovery, providing powerful predictive tools to accelerate the identification and optimization of novel therapeutic agents.[1] This guide presents a comprehensive, in-depth workflow for the in-silico characterization of this compound, a small molecule with a pyrrolidine scaffold common in bioactive compounds.[2] Given the absence of a well-defined biological target for this specific molecule, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. It details a systematic, multi-stage computational approach, beginning with plausible target identification and culminating in a quantitative assessment of binding affinity. The methodologies described herein—from molecular docking to dynamic simulation and free energy calculations—are grounded in established principles of structure-based drug design (SBDD) and are designed to generate robust, testable hypotheses for subsequent experimental validation.[3][4]

Introduction: The Rationale for a Computational First Approach

This compound (PubChem CID: 145708637) is a small molecule featuring a pyrrolidine ring and a phenol group.[5] The pyrrolidine moiety is a prevalent scaffold in numerous psychoactive and biologically active compounds, often interacting with central nervous system targets like monoamine transporters (DAT, NET, SERT) and G-protein coupled receptors (GPCRs).[6][7] This structural similarity provides a logical starting point for investigation. However, without empirical data, its specific receptor binding profile remains unknown.

Embarking on a purely experimental, high-throughput screening campaign can be resource-intensive.[8] An in-silico, or computational, approach offers a cost-effective and rapid alternative to prioritize targets and elucidate potential mechanisms of action before committing to wet-lab experiments.[9] This structure-based drug design (SBDD) paradigm leverages the three-dimensional structures of potential protein targets to predict how a ligand might bind and interact.[10][11]

This guide is structured not as a rigid protocol but as a logical, decision-based workflow. We will proceed through four critical stages:

-

Target Identification and Preparation: Identifying and preparing plausible biological receptors.

-

Molecular Docking: Predicting the optimal binding pose and initial affinity ranking.

-

Molecular Dynamics (MD) Simulation: Assessing the stability and dynamics of the ligand-receptor complex.

-

Binding Free Energy Calculation: Quantifying the binding affinity with higher accuracy.

Each stage is designed to be self-validating, where the output of one step provides the confidence needed to proceed to the next, more computationally demanding stage.

Stage 1: Target Identification and System Preparation

The first step in any SBDD project is to identify a viable protein target.[4] In the absence of known targets for our compound, we must generate a hypothesis-driven list.

Rationale for Target Selection

Based on the pyrrolidine scaffold present in known psychoactive drugs, a primary search space would include key neurotransmitter receptors and transporters.[6] Specifically, the dopamine transporter (DAT), norepinephrine transporter (NET), and various serotonin and dopamine receptor subtypes (e.g., 5-HT, DRD families) represent high-priority candidates. These GPCRs and transporters are central to human physiology and are established targets for a multitude of therapeutics.[12] For this guide, we will select the Dopamine Transporter (DAT) as our primary example target due to its well-characterized role in psychostimulant action and the availability of high-quality crystal structures.

Experimental Protocol: Receptor and Ligand Preparation

Accurate modeling requires meticulous preparation of both the protein receptor and the small molecule ligand.

Protocol 1: System Preparation

-

Receptor Acquisition and Cleaning:

-

Action: Download the 3D crystal structure of the human Dopamine Transporter (e.g., PDB ID: 4M48) from the Protein Data Bank (RCSB PDB).

-

Causality: Crystal structures often contain non-essential components like co-crystallized ligands, water molecules, and ions that can interfere with docking. These must be removed to isolate the protein of interest. Using an experimentally determined structure is crucial, but if one is not available, a high-quality homology model could be generated.[13]

-

Procedure:

-

Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Remove all heteroatoms, including the original ligand, crystal waters, and any buffer molecules.

-

Inspect the protein for missing residues or loops. If significant regions are missing, homology modeling or loop refinement may be necessary.

-

-

-

Receptor Protonation:

-

Action: Add hydrogen atoms to the protein structure, assigning appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate).

-

Causality: Hydrogen atoms are critical for defining hydrogen bond networks, which are key drivers of ligand binding. Their positions are typically not resolved in crystal structures. The protonation state of residues can change based on the local microenvironment and pH, significantly impacting electrostatic interactions.

-

Procedure: Use automated tools like H++ or the PDB2PQR server, which calculate pKa shifts to predict the most likely protonation states at a physiological pH (e.g., 7.4).

-

-

Ligand 3D Structure Generation:

-

Action: Convert the 2D structure of this compound into a 3D conformation.

-

Causality: Docking algorithms require a 3D representation of the ligand. The initial conformation can influence the search, so starting with a low-energy, realistic structure is vital.

-

Procedure:

-

Obtain the SMILES string for the compound.

-

Use a tool like Open Babel or the CGenFF server to generate a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate protonation states (the hydrochloride salt implies the pyrrolidine nitrogen will be protonated) and partial charges.

-

-

Stage 2: Molecular Docking – Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[14] It is a computationally efficient method used to screen large libraries of compounds and to generate an initial hypothesis of the binding mode.

Caption: Workflow for the molecular docking stage.

Rationale for Docking

The primary goal of docking is to sample a vast number of possible ligand orientations ("poses") within the receptor's binding site and rank them using a scoring function. This function estimates the binding affinity, typically in kcal/mol. While not perfectly accurate, it is highly effective for distinguishing between plausible and implausible binding modes and for ranking potential binders.[13]

Experimental Protocol: Molecular Docking

Protocol 2: Predicting Binding Mode with AutoDock Vina

-

Binding Site Identification:

-

Action: Define the search space for the docking simulation.

-

Causality: The binding site is the region of the receptor where the ligand is expected to bind. If a co-crystallized ligand was present, the site is known ("orthosteric site"). If not, computational binding site prediction tools (e.g., POCKET, SURFNET) can be used to identify putative pockets.[12][15] For DAT, we define the binding site based on the location of known inhibitors like cocaine.

-

Procedure: In docking software (e.g., AutoDock Tools, PyRx), define a "grid box"—a 3D cube centered on the binding site that encompasses the entire cavity.

-

-

Execution of Docking:

-

Action: Run the docking algorithm.

-

Causality: The software will systematically place the flexible ligand within the rigid (or partially flexible) receptor's grid box, evaluating thousands of poses. The exhaustiveness parameter controls the computational effort spent searching for low-energy poses.

-

Procedure: Using AutoDock Vina, provide the prepared receptor and ligand files, along with the grid box coordinates. Launch the docking run.[14]

-

-

Analysis of Results:

-

Action: Analyze the output poses and their corresponding scores.

-

Causality: Vina will output a set of top-ranked poses (usually 9 or 10) with their estimated binding affinities. The top-scoring pose is the most probable binding mode according to the scoring function. It is crucial to visually inspect this pose to ensure it makes chemical sense (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).

-

Procedure:

-

Load the docked poses back into a visualizer.

-

Analyze the intermolecular interactions (hydrogen bonds, salt bridges, pi-stacking) between the top-ranked pose and the receptor residues.

-

Compare the binding energy of the top poses. A significant energy gap between the first and second pose can indicate a more confident prediction.

-

-

Table 1: Hypothetical Docking Results for 3-(Pyrrolidin-2-yl)phenol vs. Control Ligand (Cocaine) at DAT

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-(Pyrrolidin-2-yl)phenol | -8.2 | ASP79, SER149, PHE320 |

| Cocaine (Control) | -9.5 | ASP79, TYR156, PHE320 |

Stage 3: Molecular Dynamics (MD) Simulation – Assessing Stability

A docking pose is a static snapshot. MD simulations provide a dynamic view, modeling the atomistic movements of the system over time in a simulated physiological environment.[16] This allows us to assess the stability of the predicted binding pose. A ligand that remains stably bound throughout a simulation is a much stronger candidate than one that quickly dissociates.

Caption: Workflow for the Molecular Dynamics (MD) simulation stage.

Rationale for MD Simulation

MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of how the system evolves. This allows us to:

-

Validate the Docking Pose: An unstable pose will often see the ligand drift away from the binding pocket.

-

Account for Protein Flexibility: Unlike rigid-receptor docking, MD allows the protein to adapt and conform to the ligand, revealing induced-fit effects.

-

Characterize Dynamic Interactions: Observe which interactions (e.g., hydrogen bonds) are stable and persistent versus those that are transient.[16]

Experimental Protocol: MD Simulation

Protocol 3: Assessing Complex Stability with GROMACS

-

System Setup:

-

Action: Place the docked protein-ligand complex into a simulation box, solvate it with a water model (e.g., TIP3P), and add ions to neutralize the system and mimic physiological concentration.

-

Causality: Explicitly modeling water and ions is essential for accurately representing the electrostatic and solvent-driven effects that govern molecular recognition in a biological context.[17]

-

Procedure: Use GROMACS utilities (gmx editconf, gmx solvate, gmx genion) to build the simulation system.

-

-

Energy Minimization:

-

Action: Perform a steepest descent energy minimization of the entire system.

-

Causality: The initial system setup may contain steric clashes or unfavorable geometries. Minimization relaxes the system to a local energy minimum, ensuring a stable starting point for the simulation.

-

-

Equilibration:

-

Action: Perform two short, position-restrained simulations: first in the NVT (constant Number of particles, Volume, Temperature) ensemble, followed by the NPT (constant Number of particles, Pressure, Temperature) ensemble.

-

Causality: NVT equilibration stabilizes the system's temperature, while NPT stabilizes the pressure and density. Restraining the protein and ligand allows the solvent to equilibrate around them without disrupting the starting pose.[18]

-

-

Production MD:

-

Action: Run an unrestrained simulation for an extended period (e.g., 100 nanoseconds).

-

Causality: This is the data-gathering phase. A 100 ns simulation is often sufficient to assess the stability of a small molecule's binding pose.

-

Procedure: Execute the production run using gmx mdrun.

-

-

Trajectory Analysis:

-

Action: Analyze the resulting trajectory to measure stability and interactions.

-

Causality: Key metrics are used to quantify stability.

-

Procedure:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A low, stable ligand RMSD (e.g., < 3 Å) relative to the starting pose indicates it is not drifting.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the distance of key hydrogen bonds or hydrophobic contacts identified during docking.

-

-

Table 2: Hypothetical MD Simulation Stability Metrics (100 ns)

| System | Ligand RMSD (Å, avg) | Key H-Bond Occupancy (Ligand-ASP79) |

| DAT + 3-(Pyrrolidin-2-yl)phenol | 1.8 ± 0.4 | 92% |

| DAT + Unstable Ligand X | 7.5 ± 2.1 | 15% (bond breaks) |

Stage 4: Binding Free Energy Calculation

While MD confirms stability, it doesn't directly provide a binding affinity. Binding free energy calculations are post-processing methods applied to MD trajectories to obtain a more accurate quantitative estimate of the binding energy (ΔG_bind).[19]

Rationale for Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) provide a thermodynamic assessment of binding.[20] They calculate the free energy of the complex, the free receptor, and the free ligand, combining molecular mechanics energy, polar solvation energy, and nonpolar solvation energy to estimate the overall binding free energy. While more accurate than docking scores, they are still approximations and are best used for ranking a series of related compounds.[21]

Experimental Protocol: MM/PBSA Calculation

Protocol 4: Estimating Binding Free Energy

-

Trajectory Preparation:

-

Action: Extract snapshots from the stable portion of the production MD trajectory.

-

Causality: It is important to use only the equilibrated part of the trajectory for the calculation, discarding the initial phase where the system was still settling.

-

Procedure: Use GROMACS tools to strip solvent and ions and create a trajectory of just the complex.

-

-

MM/PBSA Calculation:

-

Action: Run the MM/PBSA calculation on the prepared snapshots.

-

Causality: The script will calculate each energy component for each snapshot and average them.

-

Procedure: Use a tool like g_mmpbsa to process the trajectory and generate the energy components.

-

-

Analysis of Energy Components:

-

Action: Decompose the final binding energy into its constituent parts.

-

Causality: Understanding the energy contributions (e.g., van der Waals, electrostatic, solvation) provides insight into the primary driving forces of binding. For our charged ligand, we would expect a significant electrostatic contribution.

-

Procedure: Analyze the output file to determine which energy terms are most favorable (negative) or unfavorable (positive).

-

Table 3: Hypothetical MM/PBSA Binding Free Energy Decomposition (kJ/mol)

| Energy Component | Value (kJ/mol) | Interpretation |

| Van der Waals | -150.5 | Favorable shape complementarity. |

| Electrostatic | -185.2 | Strong, favorable charge-charge interactions (e.g., with ASP79). |

| Polar Solvation | +190.8 | Unfavorable; energy penalty for desolvating charged groups. |

| Nonpolar Solvation | -12.3 | Favorable hydrophobic interactions. |

| ΔG_bind (Total) | -157.2 | Strong predicted binding affinity. |

Conclusion and Forward Look

This guide has outlined a rigorous, multi-stage in-silico workflow to investigate the receptor binding characteristics of this compound. By progressing from broad target identification to detailed molecular docking, dynamic stability assessment, and finally, quantitative binding energy calculations, we can build a compelling, data-driven case for a specific molecular interaction.

The hypothetical results presented here—a stable, high-affinity binding of our compound to the dopamine transporter—provide a clear, testable hypothesis. The next logical step would be to acquire the compound and perform in vitro binding assays (e.g., radioligand displacement) using DAT-expressing cell lines to experimentally validate these computational predictions. This synergy between in-silico modeling and empirical testing represents the core strength of modern, structure-based drug discovery.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. MDPI. [Link]

-

in silico assays & screening for drug binding. YouTube. [Link]

-

In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. MDPI. [Link]

-

pyGOMoDo: GPCRs modeling and docking with python. PMC - NIH. [Link]

-

Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

-

NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. YouTube. [Link]

-

MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. NIH. [Link]

-

In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structure-Based Drug Design Workflow. ResearchGate. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unpublished. [Link]

-

Calculating free energy. The GROMACS tutorials. [Link]

-

Molecular dynamics simulation of the ligand-receptor complex. ResearchGate. [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]

-

G-Protein Coupled Receptor (GPCR) Model Building, Refinement, and Ligand Docking. Vanderbilt University. [Link]

-

A Structure-Based Drug Discovery Paradigm. PMC - PubMed Central. [Link]

-

In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science - ACS Publications. [Link]

-

In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. ResearchGate. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. AMERICAN ELEMENTS. [Link]

-

Protein-Ligand Complex MD Tutorials. GROMACS. [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]

-

Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Calculation of Binding Free Energies. ResearchGate. [Link]

-

The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. PMC - PubMed Central. [Link]

-

How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

-

Computational analysis of the interaction between ligand-receptor pairs. PubMed. [Link]

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

-

Free Energy Analysis Tools. Essex Research Group. [Link]

-

Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. MDPI. [Link]

-

Structure-Based Drug Design, SBDD | Lead Optimisation. Domainex. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Protein-Targeting Drug Discovery. MDPI. [Link]

-

The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences. [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. [Link]

-

The power of structure-based drug design. Drug Discovery News. [Link]

-

Absolute Binding Free Energy. Gromacs 2016 - AlchemistryWiki. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

2-(Pyrrolidin-1-yl)phenol. PubChem. [Link]

-

An Introduction to Computational Drug Discovery. YouTube. [Link]

-

A comprehensive map of molecular drug targets. PMC - PubMed Central. [Link]

-

Systems-Structure-Based Drug Design. arXiv. [Link]

-

(-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. PubMed. [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. NIH. [Link]

Sources

- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]

- 5. americanelements.com [americanelements.com]

- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Computational analysis of the interaction between ligand-receptor pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Drug Design, SBDD | Lead Optimisation | Domainex [domainex.co.uk]

- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein-Ligand Complex [mdtutorials.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Biological screening of 3-(Pyrrolidin-2-yl)phenol hydrochloride analogs

Validation involves running multiple plates over several days with appropriate high, medium, and low signal controls to assess reproducibility and identify any systematic errors like plate edge effects. [29]

References

-

Assay Guidance Manual: HTS Assay Validation. (2012). National Center for Biotechnology Information. [Link]

-

Hulme, E. C. (2020). GPCR-radioligand binding assays. PubMed. [Link]

-

CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]

-

Hauser, A. S., Chavali, S., Masuho, I., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

-

THUNDER™ cAMP TR-FRET Assay Kit. (n.d.). Bioauxilium. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

-

Al-Hourani, B. J., Sharma, S. K., & Wengel, J. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

-

Auld, D. S., & Sittampalam, G. S. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

-

MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. (n.d.). Multispan, Inc. [Link]

-

Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. (2021). PMC. [Link]

-

Grychowska, K., Satała, G., Kos, T., et al. (2016). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Screening Cascade Development Services. (n.d.). Sygnature Discovery. [Link]

-

Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. (2025). Pelago Bioscience. [Link]

-

GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

-

Lagerström, M. C. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

-

Identifying Dopamine D3 Receptor Ligands through Virtual Screening. (2023). MDPI. [Link]

-

Tang, J., Tanoli, Z. U. R., Ravikumar, B., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. [Link]

-

High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. [Link]

-

A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection. (n.d.). Molecular Devices. [Link]

-

Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (2022). RSC Advances. [Link]

-

Neupro (Rotigotine Transdermal System): Side Effects, Uses, Dosage. (n.d.). RxList. [Link]

-

High-Throughput GPCR Assay Development. (2021). Agilent. [Link]

-

Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]

-

High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]

-

Rotigotine (HMDB0015615). (n.d.). Human Metabolome Database. [Link]

-

GPCR Radioligand Binding. (n.d.). Eurofins Discovery. [Link]

-

Example of a drug discovery test cascade. (n.d.). ResearchGate. [Link]

-

GPCR Functional Assays. (n.d.). Eurofins Discovery. [Link]

-

Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

-

Antonini, E., & Perno, C. F. (2016). Clinical pharmacology and efficacy of rotigotine (Neupro® patch) in the treatment of restless leg syndrome. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists. (2018). ACS Publications. [Link]

-

High-throughput screening. (n.d.). Wikipedia. [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

-

Principles of the HTRF cAMP assay. (n.d.). Assay Guidance Manual, NCBI. [Link]

-

Metabolic pathway of rotigotine. (n.d.). ResearchGate. [Link]

-

Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2020). ResearchGate. [Link]

-

Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). MDPI. [Link]

-

Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. (2008). British Journal of Pharmacology. [Link]

-

Perez-Lloret, S., & Rascol, O. (2012). Rotigotine transdermal patch for the treatment of Parkinson's Disease. PubMed. [Link]

-

Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. (2020). ResearchGate. [Link]

-

Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Neupro (Rotigotine Transdermal System): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Clinical pharmacology and efficacy of rotigotine (Neupro® patch) in the treatment of restless leg syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotigotine transdermal patch for the treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. international-biopharma.com [international-biopharma.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bioauxilium.com [bioauxilium.com]

- 15. multispaninc.com [multispaninc.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. multispaninc.com [multispaninc.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pelagobio.com [pelagobio.com]

- 24. insidescientific.com [insidescientific.com]

- 25. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Preclinical Evaluation of 3-(Pyrrolidin-2-yl)phenol Hydrochloride as a Potential Dopamine Receptor Ligand

Abstract

The central nervous system (CNS) disorders linked to dopaminergic dysfunction, such as Parkinson's disease and schizophrenia, present a persistent challenge in modern medicine, demanding novel therapeutic agents with improved efficacy and selectivity.[1] Dopamine receptors, a family of G-protein coupled receptors (GPCRs), are primary targets for modulating these conditions.[2] This guide outlines a comprehensive preclinical framework for the evaluation of 3-(Pyrrolidin-2-yl)phenol hydrochloride, a molecule possessing key structural motifs suggestive of dopamine receptor affinity. We present a structured, scientifically-grounded approach encompassing physicochemical characterization, a plausible synthetic strategy, and detailed, self-validating protocols for in vitro pharmacological assessment. The core of this document focuses on methodologies to determine the compound's binding affinity and functional activity across all five dopamine receptor subtypes (D1-D5). By integrating established principles of structure-activity relationships (SAR) with robust experimental designs, this whitepaper serves as a technical blueprint for researchers aiming to characterize novel chemical entities targeting the dopaminergic system.

Part 1: Rationale and Scientific Background

The Imperative for Novel Dopamine Ligands

Dopamine receptors are integral to regulating motor control, cognition, motivation, and reward pathways in the brain.[1] They are broadly classified into two families: the D1-like (D1, D5) receptors, which couple to the Gαs/olf protein to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), and the D2-like (D2, D3, D4) receptors, which couple to Gαi/o to inhibit cAMP production.[3] While existing drugs targeting these receptors are cornerstones of therapy, they often suffer from significant drawbacks, including off-target effects and waning efficacy, underscoring the urgent need for new ligands with refined selectivity profiles.[4]

Structural Rationale for Investigating 3-(Pyrrolidin-2-yl)phenol

The selection of this compound as a candidate for investigation is rooted in established pharmacophoric principles for dopamine receptor ligands.

-

The Pyrrolidine Moiety: The pyrrolidine ring is a privileged scaffold found in numerous potent dopamine receptor ligands.[5][6] Its constrained cyclic structure correctly orients the basic nitrogen atom, which is crucial for forming a salt bridge with a conserved aspartate residue (Asp114 in the D2 receptor) in the transmembrane domain 3 of the receptors—a key anchoring interaction for many dopaminergic compounds.[4] Structure-activity relationship studies have consistently shown that modifications to this ring and its substituents significantly impact binding affinity and selectivity at both D2 and D3 receptors.[7][8]

-

The Phenolic Group: The hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, potentially interacting with serine residues in the receptor's binding pocket.[4] This feature is reminiscent of the catechol group in dopamine itself, suggesting a potential for strong binding interactions. The meta position of the hydroxyl group relative to the pyrrolidine ring defines the spatial relationship between these key interaction points, influencing the compound's fit and affinity for specific receptor subtypes.

Based on these features, we hypothesize that this compound possesses the necessary structural elements to bind with high affinity to one or more dopamine receptor subtypes. The subsequent experimental plan is designed to rigorously test this hypothesis.

Part 2: Physicochemical Properties and Synthesis

Physicochemical Profile

A compound's physical and chemical properties are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source / Method |

| IUPAC Name | 3-[(2R)-pyrrolidin-2-yl]phenol;hydrochloride | [9] |

| Molecular Formula | C₁₀H₁₄ClNO | [9] |

| Molecular Weight | 199.68 g/mol | [9] |

| PubChem CID | 145708637 | [9] |

| pKa (estimated) | ~9.5 (amine), ~10.0 (phenol) | Computational Prediction |

| cLogP (estimated) | ~1.8 | Computational Prediction |

Proposed Synthetic Pathway

While numerous methods exist for pyrrolidine synthesis, a plausible and efficient route for 3-(Pyrrolidin-2-yl)phenol could involve a multi-component reaction or a convergent synthesis strategy.[10][11] The following diagram illustrates a high-level conceptual workflow. The causality behind this approach is the use of commercially available starting materials and robust, well-documented chemical transformations to build the target molecule efficiently.

Caption: High-level conceptual synthetic workflow for the target compound.

Part 3: In Vitro Pharmacological Evaluation: A Methodological Guide

The primary objective is to comprehensively profile the interaction of this compound with the five human dopamine receptor subtypes (D1, D2, D3, D4, D5) expressed in a stable, recombinant cell line (e.g., HEK293 or CHO cells).

Overall Experimental Workflow

The evaluation follows a logical progression from determining direct physical binding to assessing the functional consequence of that binding. This two-pronged approach is essential for a complete pharmacological characterization.

Caption: In vitro workflow: from binding affinity to functional activity.

Dopamine Receptor Binding Affinity Profiling

Causality: A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (expressed as the inhibition constant, Ki).[12] This experiment quantifies the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor. The choice of radioligand is critical; subtype-selective radioligands are used where possible to ensure the data reflects interaction with the intended target.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methodologies.[13][14]

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing one of the five human dopamine receptor subtypes.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of this compound (e.g., 10 µM to 0.1 nM).

-

To each well, add:

-

50 µL of diluted test compound or vehicle.

-

50 µL of the appropriate radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2) at a concentration near its Kd.

-

150 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

Total Binding Wells: Contain radioligand and membranes, but no competing compound (vehicle only).

-

Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

-

Incubation & Filtration:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection & Analysis:

-

Dry the filter mat and add scintillation cocktail.

-

Quantify the radioactivity trapped on each filter using a scintillation counter.

-

Calculate specific binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Representative Binding Affinity Profile (Hypothetical Data)

| Receptor Subtype | Radioligand | Ki (nM) for 3-(Pyrrolidin-2-yl)phenol HCl |

| D1 | [³H]SCH23390 | 850 |

| D2 | [³H]Spiperone | 12.5 |

| D3 | [³H]Spiperone | 8.2 |

| D4 | [³H]Spiperone | 155 |

| D5 | [³H]SCH23390 | > 1000 |

This data is representative and for illustrative purposes only.

Functional Activity Characterization

Causality: Binding to a receptor does not reveal whether a compound will activate it (agonist), block it (antagonist), or have no effect. Since D1-like and D2-like receptors have opposing effects on the second messenger cAMP, measuring its intracellular concentration is a direct and robust method for determining functional activity.[15][16] An agonist at D1/D5 will increase cAMP, while an agonist at D2/D3/D4 will decrease forskolin-stimulated cAMP levels. An antagonist will have no effect on its own but will block the effect of a known agonist.

Dopamine Receptor Signaling Pathways

Caption: Opposing regulation of cAMP by D1-like and D2-like receptors.

Experimental Protocol: cAMP Accumulation Assay

This protocol is based on commercially available luminescent assays like the Promega cAMP-Glo™ Assay.[17]

-

Cell Preparation:

-

Seed cells stably expressing the dopamine receptor of interest into a 96-well plate and grow to confluence.

-

Replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Agonist Mode Assay:

-

Add serial dilutions of this compound to the cells.

-

Include a known agonist (e.g., dopamine) as a positive control.

-

Incubate for 15-30 minutes at 37°C.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with serial dilutions of this compound for 15 minutes.

-

Add a fixed concentration (typically the EC80) of a known agonist (e.g., dopamine for D1/D5; quinpirole for D2/D3/D4). For D2-like receptors, also add forskolin to stimulate baseline cAMP production, which the agonist will then inhibit.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Detection:

-

Lyse the cells to release the accumulated cAMP.

-

Add the cAMP detection solution, which contains PKA. The amount of cAMP will determine the level of PKA activation.

-

Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the amount of remaining ATP via a luciferase reaction. The light output is inversely proportional to the cAMP concentration.

-

Read the luminescence on a plate reader.

-

-

Analysis:

-

Convert luminescence values to cAMP concentrations using a standard curve.

-

Agonist Mode: Plot cAMP concentration vs. log[test compound] to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot cAMP concentration vs. log[test compound] to determine the IC50 (potency to block the agonist effect).

-

Data Presentation: Representative Functional Activity Profile (Hypothetical Data)

| Receptor Subtype | Agonist Mode (EC50, nM) | Antagonist Mode (IC50, nM) | Inferred Activity |

| D1 | > 10,000 | 980 | Weak Antagonist |

| D2 | > 10,000 | 25.1 | Potent Antagonist |

| D3 | > 10,000 | 15.8 | Potent Antagonist |

| D4 | > 10,000 | 210 | Antagonist |

| D5 | > 10,000 | > 10,000 | Inactive |

This data is representative and for illustrative purposes only.

Part 4: Interpretation and Future Directions

Synthesizing the Data

Based on the hypothetical data generated in our protocols, we can construct a preliminary pharmacological profile for this compound.

-